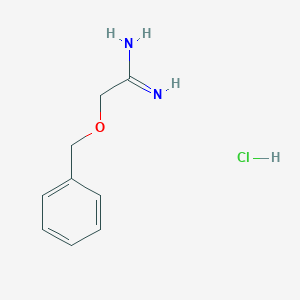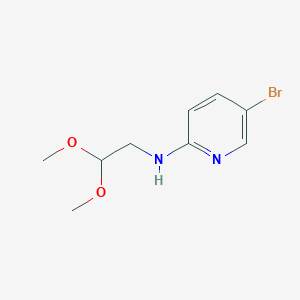
2-(Benzyloxy)acetimidamide hydrochloride
Vue d'ensemble
Description
2-(Benzyloxy)acetimidamide hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 214.7 g/mol.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)acetimidamide hydrochloride is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and causing cell cycle arrest. The compound has also been found to inhibit the growth of Candida albicans by disrupting the fungal cell membrane. Furthermore, it has been suggested that 2-(Benzyloxy)acetimidamide hydrochloride may exert its neuroprotective effects by inhibiting the formation of amyloid plaques and neurofibrillary tangles in the brain.
Biochemical and Physiological Effects:
2-(Benzyloxy)acetimidamide hydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in the regulation of gene expression. The compound has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation. Furthermore, it has been suggested that 2-(Benzyloxy)acetimidamide hydrochloride may modulate the levels of various neurotransmitters, including dopamine and acetylcholine, which are involved in the regulation of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Benzyloxy)acetimidamide hydrochloride is its potent anticancer activity against various cancer cell lines. Moreover, the compound has been found to exhibit low toxicity towards normal cells, making it a promising candidate for the development of anticancer drugs. However, one of the main limitations of the compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Furthermore, the compound has been found to exhibit poor stability under acidic conditions, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-(Benzyloxy)acetimidamide hydrochloride. One potential direction is the development of novel formulations that improve the solubility and stability of the compound. Moreover, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Furthermore, the compound may have potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders, which warrant further investigation. Finally, the development of analogs and derivatives of 2-(Benzyloxy)acetimidamide hydrochloride may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Applications De Recherche Scientifique
2-(Benzyloxy)acetimidamide hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. The compound has also been investigated for its potential antifungal activity against Candida albicans, a common fungal pathogen. Moreover, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-phenylmethoxyethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-9(11)7-12-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSLFBYMTYFKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598783 | |
| Record name | (Benzyloxy)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)acetimidamide hydrochloride | |
CAS RN |
22018-43-5 | |
| Record name | NSC78727 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Benzyloxy)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxy-acetamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)
![Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate](/img/structure/B1611802.png)






